molecular formula C9H15NO4S2 B12718634 Valine, N-acetyl-3-(acetyldithio)- CAS No. 109795-73-5

Valine, N-acetyl-3-(acetyldithio)-

Cat. No.: B12718634
CAS No.: 109795-73-5
M. Wt: 265.4 g/mol
InChI Key: GSMAUKTVMNVPNQ-SSDOTTSWSA-N
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Description

Valine, N-acetyl-3-(acetyldithio)- is a compound with the molecular formula C9H15NO4S2 It is a derivative of the amino acid valine, modified with acetyl and acetyldithio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-acetyl-3-(acetyldithio)- typically involves the acetylation of valine followed by the introduction of the acetyldithio group. The process begins with the protection of the amino group of valine, followed by acetylation using acetic anhydride. The acetyldithio group is then introduced through a reaction with acetyldithioacetic acid under controlled conditions .

Industrial Production Methods

Industrial production of Valine, N-acetyl-3-(acetyldithio)- may involve microbial synthesis methods. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis by enzymes .

Chemical Reactions Analysis

Types of Reactions

Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-acetylvaline, N-acetylmethionine, and N-acetylcysteine. These compounds share the acetyl group modification but differ in their side chains and specific functional groups .

Uniqueness

Valine, N-acetyl-3-(acetyldithio)- is unique due to the presence of the acetyldithio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where disulfide bond formation or reduction is required .

Biological Activity

Valine, N-acetyl-3-(acetyldithio)- (CAS No. 109795-73-5), is a modified form of the branched-chain amino acid valine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Valine, N-acetyl-3-(acetyldithio)- is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₃N₃O₄S₂
Molecular Weight 253.34 g/mol
IUPAC Name N-acetyl-3-(acetyldithio)valine
CAS Number 109795-73-5

The presence of the acetyldithio group is significant as it may influence the compound's reactivity and biological interactions.

Valine, as an amino acid, plays a crucial role in protein synthesis and metabolic processes. The acetylation and dithiolation may enhance its bioavailability and interaction with various biological targets. Potential mechanisms include:

  • Mitochondrial Function : Valine has been shown to improve mitochondrial function by enhancing ATP production and reducing oxidative stress. Studies indicate that valine treatment increases the expression of genes involved in mitochondrial biogenesis and dynamics, particularly complexes I, II, and IV of the electron transport chain .
  • Antioxidant Properties : The compound may exhibit antioxidant effects by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .
  • Regulation of Metabolic Pathways : Valine's catabolism is linked to metabolic reprogramming in cells, particularly in cancer metabolism. Targeting valine catabolism can inhibit tumor growth by disrupting energy metabolism pathways .

Case Studies and Experimental Data

  • Mitochondrial Bioenergetics Study :
    • Objective : To evaluate the effect of valine on mitochondrial function.
    • Findings : Treatment with valine at concentrations of 1.0 mM and 1.5 mM significantly increased ATP production without affecting cell viability. Enhanced oxygen consumption rates (OCR) were observed, indicating improved mitochondrial respiration .
  • Oxidative Stress Protection :
    • Objective : Investigate the protective role of valine against oxidative stress.
    • Results : Valine reduced levels of mitochondrial ROS and protein markers associated with oxidative stress, highlighting its potential as a protective agent in cellular environments prone to oxidative damage .
  • Valine Catabolism in Cancer Cells :
    • Study Focus : The role of valine degradation in metabolic reprogramming.
    • : Inhibition of valine catabolism was shown to impair tumor growth by limiting energy supply, suggesting therapeutic avenues for targeting metabolic pathways in cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of Valine, N-acetyl-3-(acetyldithio)-, it is useful to compare it with other N-acetylated amino acids:

CompoundBiological Activity
N-AcetylvalineInvolved in protein stability and cellular signaling
N-AcetylcysteineKnown for antioxidant properties
N-Acetyl-L-alaninePlays a role in neurotransmitter synthesis

The distinct dithiolation in Valine, N-acetyl-3-(acetyldithio)- may confer unique biochemical properties that could be leveraged for therapeutic applications.

Properties

CAS No.

109795-73-5

Molecular Formula

C9H15NO4S2

Molecular Weight

265.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid

InChI

InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1

InChI Key

GSMAUKTVMNVPNQ-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C

Origin of Product

United States

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